molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B571887
CAS No.: 1227270-43-0
M. Wt: 283.305
InChI Key: FJXJFIFKDADEBO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable building block in various synthetic applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step procedures that include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylsulfonyl and carbonitrile groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system. Subsequent sulfonylation and nitrile formation steps are carried out using reagents such as phenylsulfonyl chloride and cyanide sources under specific reaction conditions .

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being explored to achieve more sustainable and efficient production processes .

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and coupling reagents like boronic acids and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications .

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be compared with other heterocyclic compounds that contain similar structural motifs, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJFIFKDADEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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